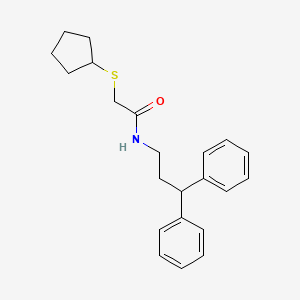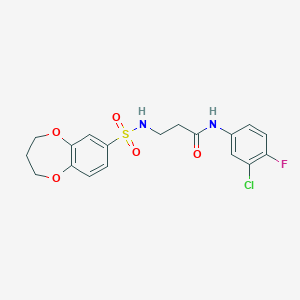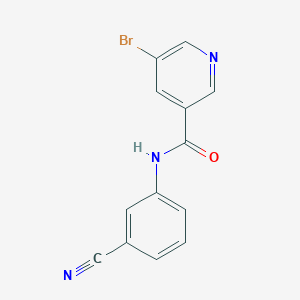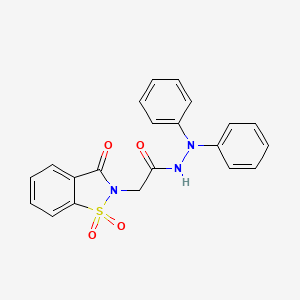
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide, commonly known as ML352, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of N-acylthiourea derivatives and has been studied for its potential use in treating various diseases.
Mécanisme D'action
ML352 works by inhibiting the activity of PPT1 and AChE. PPT1 is involved in the growth and survival of cancer cells, and inhibiting its activity can lead to the death of cancer cells. AChE is involved in the breakdown of acetylcholine, and inhibiting its activity can lead to an increase in the levels of acetylcholine, which is important for memory and movement.
Biochemical and Physiological Effects:
ML352 has been shown to have a variety of biochemical and physiological effects. In cancer research, ML352 has been shown to induce cell death in cancer cells. In Alzheimer's disease and Parkinson's disease research, ML352 has been shown to improve cognitive function and motor function, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
ML352 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have a high degree of specificity for its target proteins, which reduces the risk of off-target effects. However, ML352 also has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to achieve therapeutic effects. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for ML352 research. One direction is to study its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in other diseases that involve the target proteins PPT1 and AChE. Additionally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of ML352 for therapeutic use.
Méthodes De Synthèse
The synthesis of ML352 involves the reaction of cyclopentanethiol with N-(3,3-diphenylpropyl)acetamide in the presence of a catalyst. The resulting compound is then purified using various methods such as column chromatography and recrystallization. The purity of the compound is confirmed using techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
ML352 has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ML352 has been shown to inhibit the activity of a protein called PPT1, which is involved in the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease research, ML352 has been shown to inhibit the activity of an enzyme called AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and movement.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NOS/c24-22(17-25-20-13-7-8-14-20)23-16-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20-21H,7-8,13-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVINRAJGQXMYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B7681123.png)

![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7681144.png)

![3-Ethyl-5-[[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7681159.png)
![[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B7681161.png)
![N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 3-methylbenzo[g][1]benzofuran-2-carboxylate](/img/structure/B7681171.png)
![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7681183.png)

![2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7681189.png)
